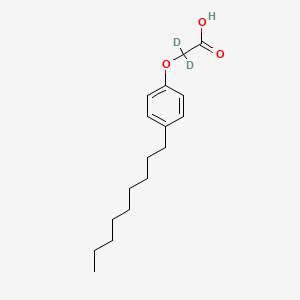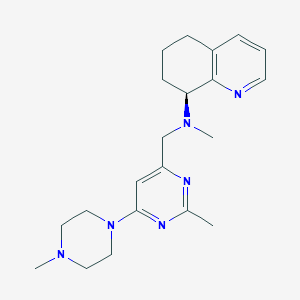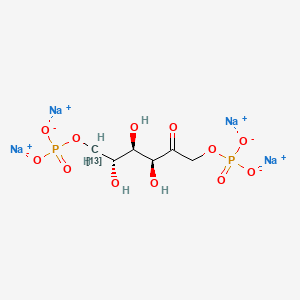
Fosfructose-6-13C (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fosfructose-6-13C (sodium) is a compound that is isotopically labeled with carbon-13. It is a derivative of fosfructose, a phosphorylated form of fructose. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
Fosfructose-6-13C (sodium) is synthesized by incorporating carbon-13 into the fosfructose molecule. The synthesis involves the use of stable heavy isotopes of carbon, which are incorporated into the molecule through various chemical reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of isotopically labeled precursors and controlled reaction environments to ensure the incorporation of carbon-13 .
Industrial Production Methods
Industrial production of fosfructose-6-13C (sodium) involves large-scale synthesis using isotopically labeled carbon sources. The process typically includes the use of advanced chemical synthesis techniques and purification methods to obtain high-purity fosfructose-6-13C (sodium). The production process is carefully monitored to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Fosfructose-6-13C (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can convert fosfructose-6-13C (sodium) into other derivatives.
Substitution: Substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of fosfructose-6-13C (sodium) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of fosfructose-6-13C (sodium) depend on the specific reaction type and conditions. For example, oxidation reactions may produce different phosphorylated derivatives, while reduction reactions may yield simpler sugar molecules .
科学的研究の応用
Fosfructose-6-13C (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: Employed in studies of cellular metabolism and energy production, particularly in understanding glycolysis and other metabolic processes.
作用機序
Fosfructose-6-13C (sodium) exerts its effects by stimulating anaerobic glycolysis, a metabolic pathway that generates adenosine triphosphate under ischemic conditions. This process helps improve cellular energy production and protect cells from damage. The molecular targets and pathways involved include key enzymes in the glycolytic pathway, such as phosphofructokinase and aldolase .
類似化合物との比較
Similar Compounds
Fosfructose trisodium: Another phosphorylated form of fructose used in similar research applications.
Fructose-1,6-bisphosphate: A related compound involved in glycolysis and studied for its metabolic effects.
Uniqueness
Fosfructose-6-13C (sodium) is unique due to its isotopic labeling with carbon-13, which allows for precise tracking and analysis in metabolic studies. This labeling provides valuable insights into the biochemical pathways and transformations of carbon atoms, making it a powerful tool in scientific research .
特性
分子式 |
C6H10Na4O12P2 |
|---|---|
分子量 |
429.04 g/mol |
IUPAC名 |
tetrasodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxy(113C)hexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1/i1+1;;;; |
InChIキー |
MVVGIYXOFMNDCF-JVKUUDOESA-J |
異性体SMILES |
C(C(=O)[C@H]([C@@H]([C@@H]([13CH2]OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


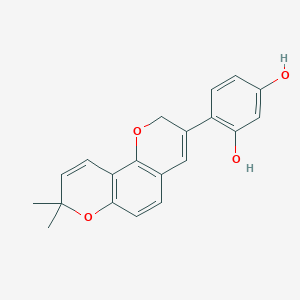

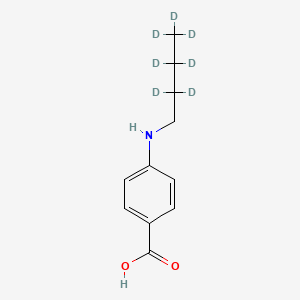


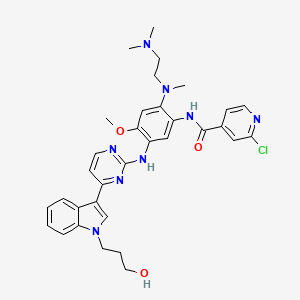
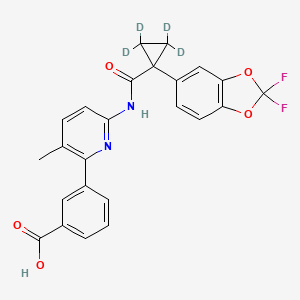


![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)
![3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol](/img/structure/B12402917.png)
